7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile molecular weight
7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile molecular weight
An In-depth Technical Guide to 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile
Executive Summary
7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a halogenated and cyanated derivative of the benzotriazole scaffold, a privileged structure in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore plausible synthetic routes with mechanistic insights, discuss its potential applications in drug discovery based on the rich pharmacology of the benzotriazole class, and outline robust analytical methods for its characterization and quality control. Furthermore, this document provides essential safety and handling protocols to ensure its proper use in a laboratory setting. The unique substitution pattern of this molecule—featuring both an electron-withdrawing nitrile group and a bromine atom—presents intriguing possibilities for developing novel therapeutic agents, particularly in oncology and infectious diseases.
The Benzotriazole Scaffold: A Cornerstone in Medicinal Chemistry
The benzotriazole unit, a bicyclic system composed of a benzene ring fused to a 1,2,3-triazole ring, is a cornerstone of modern medicinal chemistry.[1][3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5] The three nitrogen atoms within the triazole ring are excellent hydrogen bond donors and acceptors, and the fused aromatic system allows for crucial π-π stacking interactions with biological targets like enzymes and receptors.[6] This structural versatility has led to the development of numerous benzotriazole-containing drugs, such as the anticancer agent Vorozole.[6] The ability to readily functionalize the benzene ring allows for fine-tuning of a compound's steric and electronic properties, making the benzotriazole scaffold an ideal starting point for lead optimization campaigns.
Physicochemical Properties of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile
The specific substitution on 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile endows it with distinct chemical characteristics. The bromine atom at the 7-position and the nitrile group at the 5-position are both strongly electron-withdrawing, which significantly influences the molecule's reactivity and potential biological interactions. The bromine can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) and can form halogen bonds, a type of non-covalent interaction increasingly recognized for its importance in drug-receptor binding. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and is a common feature in many approved drugs.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrN₄ | [7] |
| Molecular Weight | 223.03 g/mol | Calculated |
| Monoisotopic Mass | 221.95412 Da | [7] |
| CAS Number | 1423037-37-9 | [8] |
| IUPAC Name | 7-bromo-1H-1,2,3-benzotriazole-5-carbonitrile | [7] |
| Predicted XlogP | 1.4 | [7] |
| Appearance | Assumed to be a solid at room temperature | Inferred |
Synthesis and Mechanistic Rationale
The synthesis of substituted benzotriazoles can be achieved through various established chemical routes. A common and effective method involves the diazotization of an appropriately substituted o-phenylenediamine.
Proposed Retrosynthetic Pathway
A logical synthetic approach for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile would start from a commercially available substituted aniline. The key steps would involve introducing the necessary functional groups (amino, bromo, and cyano) in the correct orientation, followed by the final ring closure to form the benzotriazole core.
Caption: Proposed synthetic workflow for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.
Detailed Experimental Protocol
Step 1: Synthesis of 3,5-Diamino-4-bromobenzonitrile (Intermediate C)
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Rationale: This multi-step reduction requires careful control to first selectively reduce one nitro group, then the second, to yield the required ortho-diamine. Using a mild reducing agent like sodium sulfide can often achieve selective reduction of one nitro group in the presence of others. A stronger reducing agent like tin(II) chloride is then used for the second reduction.
-
Procedure:
-
To a solution of 4-Bromo-3,5-dinitrobenzonitrile (1.0 eq) in ethanol, add a solution of sodium sulfide (1.1 eq) in water dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
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Upon completion, extract the product (5-Amino-4-bromo-3-nitrobenzonitrile) with ethyl acetate.
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Dissolve the crude intermediate in concentrated HCl and add tin(II) chloride dihydrate (3.0 eq) portion-wise.
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Heat the mixture at 60-70 °C for 2-3 hours until the reaction is complete (monitored by TLC).
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Cool the reaction, basify with aqueous NaOH, and extract the desired diamine product with ethyl acetate. Purify by column chromatography.
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Step 2: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (Final Product D)
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Rationale: This is a classic method for forming the benzotriazole ring. The ortho-diamine is treated with a source of nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt, which then undergoes intramolecular cyclization.[1]
-
Procedure:
-
Dissolve 3,5-Diamino-4-bromobenzonitrile (1.0 eq) in a mixture of glacial acetic acid and water.[1]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
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Allow the mixture to warm to room temperature and stir for an additional 2 hours.
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The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
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Potential Applications in Drug Discovery
The unique electronic and structural features of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile make it a compelling candidate for screening in various drug discovery programs.
Kinase Inhibition
Many benzotriazole derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[4] For instance, 4,5,6,7-tetrabromobenzotriazole is a well-known selective inhibitor of protein kinase CK2.[6] The bromo- and cyano-substituents on the target molecule can be strategically employed to probe specific interactions within the ATP-binding pocket of a kinase, potentially leading to highly selective inhibitors.
Caption: Hypothetical binding mode in a kinase active site.
Antimicrobial and Antiviral Agents
The benzotriazole scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral activities.[2][5] These compounds can act through various mechanisms, including inhibiting essential enzymes or disrupting microbial cell structures. The electron-deficient nature of the aromatic ring in 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile could enhance its interaction with biological nucleophiles or improve its cell permeability, potentially leading to potent antimicrobial effects.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of a novel compound is paramount. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.[9]
Reverse-Phase HPLC Protocol
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Principle: This method separates the target compound from impurities based on its hydrophobicity. The compound partitions between a nonpolar stationary phase (C18) and a polar mobile phase. Its purity is determined by the area of its corresponding peak relative to the total peak area.[9]
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition software.
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
Chromatographic Conditions:
Parameter Condition Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 10% B to 95% B over 15 minutes Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 254 nm or 280 nm | Injection Volume | 10 µL |
-
-
Data Analysis: The identity of the peak can be confirmed by comparing its retention time to that of a reference standard. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Further characterization should be performed using Mass Spectrometry (MS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is not widely available, the hazard profile can be inferred from related benzotriazole compounds.[10]
-
Potential Hazards:
-
Handling Procedures:
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.[10]
-
-
Storage:
Conclusion
7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile represents a promising, yet underexplored, molecule for chemical and biological research. Its synthesis is achievable through established organic chemistry principles, and its structure is ripe for investigation in drug discovery programs targeting kinases, bacteria, and viruses. The strategic placement of the bromo and nitrile functionalities provides multiple avenues for both derivatization and interaction with biological macromolecules. This guide provides the foundational knowledge required for scientists to synthesize, analyze, and safely handle this compound, paving the way for future investigations into its therapeutic potential.
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